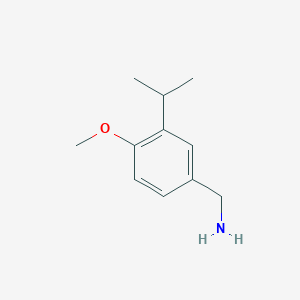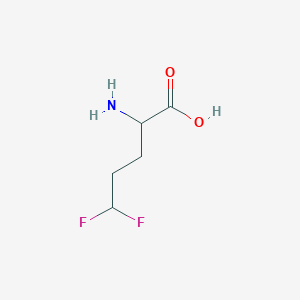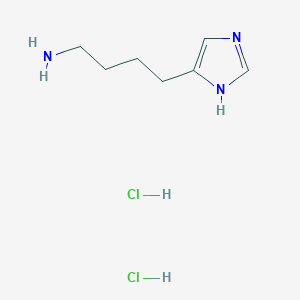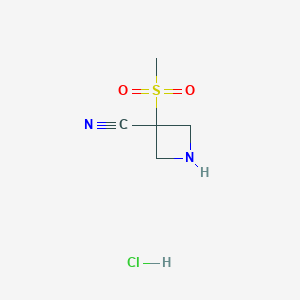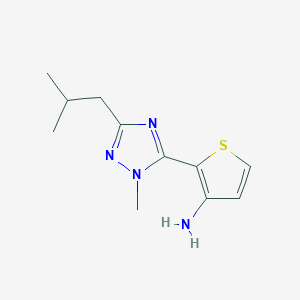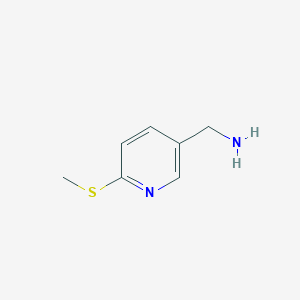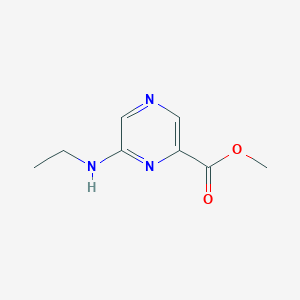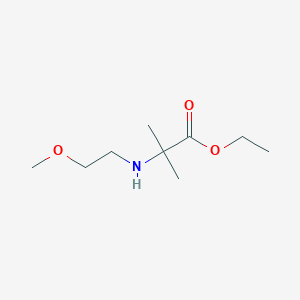![molecular formula C9H15NO B13519752 I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol CAS No. 72799-72-5](/img/structure/B13519752.png)
I+/--(Aminomethyl)bicyclo[2.2.1]hept-5-ene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol is a compound characterized by a bicyclic structure with an amino and hydroxyl functional group. This compound is notable for its unique structural features, which include a norbornene ring system. The presence of both amino and hydroxyl groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with ammonia or an amine under specific conditions. One common method involves the use of a pressure reactor where cyclopentadiene reacts with allyl alcohol to form bicyclo[2.2.1]hept-5-en-2-ylmethanol, which is then aminated .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, amides, and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-amino-1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl-methanol: Similar structure but lacks the amino group.
Bicyclo[2.2.1]hept-5-en-2-yl-4-methylbenzenesulfonate: Contains a sulfonate group instead of the amino and hydroxyl groups.
Bicyclo[2.2.1]hept-5-en-2-one: Contains a ketone group instead of the hydroxyl and amino groups.
Uniqueness
The presence of both amino and hydroxyl groups in 2-amino-1-{bicyclo[221]hept-5-en-2-yl}ethan-1-ol makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
72799-72-5 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-amino-1-(2-bicyclo[2.2.1]hept-5-enyl)ethanol |
InChI |
InChI=1S/C9H15NO/c10-5-9(11)8-4-6-1-2-7(8)3-6/h1-2,6-9,11H,3-5,10H2 |
InChI-Schlüssel |
YRQLHPAOXUNHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


